Diethyl Ethyl-d5-phenylmalonate

Übersicht

Beschreibung

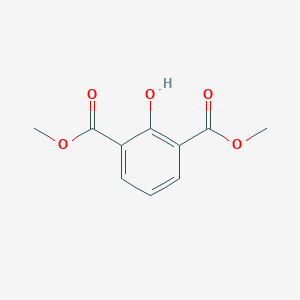

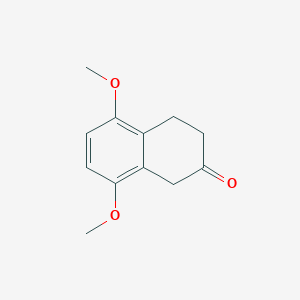

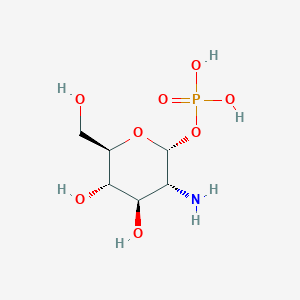

Diethyl Ethyl-d5-phenylmalonate is an aromatic malonic ester . It is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .

Synthesis Analysis

Unlike other malonic esters that are derived via malonic ester synthesis, Diethyl Ethyl-d5-phenylmalonate is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .Molecular Structure Analysis

The molecular formula of Diethyl Ethyl-d5-phenylmalonate is C15H15D5O4 . The average mass is 269.35 Da .Chemical Reactions Analysis

As intermediates of light stabilizer malonate, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates was synthesized, characterized by 1 H NMR, element analysis and confirmed by X-ray crystal structure analysis . This compound crystallizes in monoclinic class under the space group P21/c .Physical And Chemical Properties Analysis

The density of Diethyl Ethyl-d5-phenylmalonate is approximately 1.1±0.1 g/cm3 . The boiling point is around 301.0±22.0 °C at 760 mmHg . The enthalpy of vaporization is 54.1±3.0 kJ/mol . The flash point is 141.8±20.7 °C . The index of refraction is 1.500 . The molar refractivity is 62.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Process Design and Energy Analysis

Diethyl 2-ethyl-2-phenylmalonate, a related compound to Diethyl Ethyl-d5-phenylmalonate, has been studied for its potential in industrial production. Zhao et al. (2020) researched the Claisen ester condensation reaction, a key step in its synthesis. They developed a novel reactor and process allowing for continuous operation, significantly reducing energy consumption and production time. This work demonstrates the compound's relevance in industrial chemistry and green chemistry principles (Zhao et al., 2020).

Flotation Performance in Zinc Oxide

Liang Ying (2009) synthesized Ethyl phenylmalonate, which is chemically related to Diethyl Ethyl-d5-phenylmalonate, to enhance the flotation performance in zinc oxide. This research indicates the compound's utility in mineral processing and extraction (Liang Ying, 2009).

Mechanistic Chemical Studies

Zhou and Li (2019) investigated the reaction mechanisms involving Diethyl 2-phenylmalonate, closely related to Diethyl Ethyl-d5-phenylmalonate. Their study using density functional theory provides insights into the chemical behavior of such compounds, which is crucial for developing new synthetic methodologies (Zhou & Li, 2019).

Catalysis and Chemical Synthesis

Beare and Hartwig (2002) explored palladium-catalyzed reactions with diethyl malonates, similar to Diethyl Ethyl-d5-phenylmalonate, showcasing its application in creating a variety of chemical products. This research highlights its role in catalysis and organic synthesis (Beare & Hartwig, 2002).

Crystal Structure Analysis

Liu et al. (2012) synthesized and analyzed the crystal structure of substituted diethyl malonates. This study is relevant to understanding the structural properties of compounds like Diethyl Ethyl-d5-phenylmalonate, which can influence their chemical behavior and applications (Liu et al., 2012).

Enantioselective Hydrolysis

Cabrera et al. (2007) researched the enantioselective hydrolysis of diethyl phenylmalonate by immobilized lipase, indicating potential applications in producing chiral compounds. This study underscores the compound's significance in asymmetric synthesis and chiral chemistry (Cabrera et al., 2007).

Eigenschaften

IUPAC Name |

diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVDBARWFJWEB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl Ethyl-d5-phenylmalonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.